Ethyl 2-(2-quinoxalinyloxy)acetate
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Overview
Description
Ethyl 2-(2-quinoxalinyloxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound features a quinoxaline moiety, which is a bicyclic structure containing a benzene ring fused with a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-quinoxalinyloxy)acetate is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the biosynthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA . This compound and its derivatives inhibit the activity of ACC, thereby affecting fatty acid biosynthesis .
Mode of Action
This compound interacts with ACC by inhibiting its activity . The compound’s ethyl ester and free acid forms both show high inhibitory activity on fatty acid biosynthesis . The free acid form shows a stronger inhibitory effect on acc from corn chloroplasts . This suggests that the hydrolyzed product in free acid form is the actual active ingredient .
Biochemical Pathways
The inhibition of ACC by this compound affects the fatty acid biosynthesis pathway . ACC catalyzes the first committed step of this pathway, so its inhibition disrupts the production of malonyl-CoA, a crucial substrate for the synthesis of long-chain fatty acids . This leads to a decrease in fatty acid production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-quinoxalinyloxy)acetate typically involves the reaction of 2-chloroquinoxaline with ethyl glycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-quinoxalinyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-quinoxalinyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: Ethyl 2-(2-quinoxalinyloxy)acetate is unique due to its specific structure combining the ester functional group with the quinoxaline moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-quinoxalin-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVSBHRQLJLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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